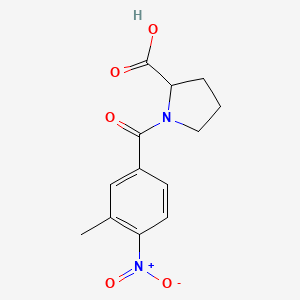

1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid

Description

1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid is a pyrrolidine-derived compound featuring a carboxylic acid moiety at the 2-position and a 3-methyl-4-nitrobenzoyl group at the 1-position. This structure combines the conformational rigidity of the pyrrolidine ring with the electron-withdrawing nitro group and aromatic bulk of the benzoyl substituent, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

1-(3-methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-8-7-9(4-5-10(8)15(19)20)12(16)14-6-2-3-11(14)13(17)18/h4-5,7,11H,2-3,6H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHRWPKZHAUFMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCCC2C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 3-methyl-4-nitrobenzoic acid with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a controlled temperature to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a directing group.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound exhibits various biological activities, making it a candidate for several therapeutic applications:

1. Anticancer Activity

- Mechanism : The compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

-

In Vitro Studies : Various cancer cell lines have been tested, revealing significant cytotoxic effects:

Cell Line IC50 (µM) A431 (skin cancer) < 10 HepG2 (liver cancer) < 15 MCF7 (breast cancer) < 12 - Case Study : A study demonstrated that treatment with this compound led to increased apoptosis in A431 cells by activating caspase pathways and reducing levels of anti-apoptotic proteins such as Bcl-2.

2. Anti-inflammatory Effects

- Mechanism : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- In Vivo Studies : Research has shown that the compound significantly reduces pro-inflammatory cytokines in mouse models of arthritis, indicating its therapeutic potential in inflammatory conditions.

3. Antimicrobial Activity

- Mechanism : It exhibits antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.

-

Minimum Inhibitory Concentration (MIC) values indicate potent activity, comparable to standard antibiotics:

Pathogen MIC (µg/mL) Staphylococcus aureus < 10 Escherichia coli < 15 - Case Study : Modifications in the pyrrolidine ring have been shown to enhance antimicrobial activity, with derivatives achieving MIC values as low as 10 µg/mL against resistant strains.

Research Findings

Several studies have highlighted the diverse applications of 1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid:

-

Anticancer Efficacy

- Research indicates that the compound can inhibit tumor growth in various cancer xenografts by inducing apoptosis and inhibiting angiogenesis.

-

Inflammatory Response Modulation

- In vivo models demonstrated a reduction in inflammation markers, supporting its potential use in treating chronic inflammatory diseases.

-

Antimicrobial Efficacy

- Studies on derivatives of this compound revealed enhanced activity against multiple bacterial strains, suggesting a promising avenue for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(a) 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9)

- Key differences : Lacks the 3-methyl-4-nitrobenzoyl group, instead featuring a methyl group at the 1-position and a ketone at the 5-position.

(b) (2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic acid

- Key differences : Substituted with a hydroxy group at the 4-position and a 3-methylisoxazole-acetyl group at the 1-position.

- Implications : The hydroxy group enhances hydrogen-bonding capacity, while the isoxazole moiety introduces heteroaromaticity, which may improve binding affinity in enzyme inhibitors compared to the nitrobenzoyl group .

(c) (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid

- Key differences : Fluorine substituent at the 4-position.

Physicochemical Properties

- Solubility: Compared to 1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid (moderate-to-high aqueous solubility due to dual carboxylic acid groups), the nitrobenzoyl group in the target compound may reduce solubility in water but enhance lipid membrane permeability .

Data Tables

Table 1: Structural and Functional Group Comparisons

| Compound Name | Substituents (Position) | Key Functional Groups |

|---|---|---|

| 1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid | 3-Methyl-4-nitrobenzoyl (1), COOH (2) | Nitro, Carboxylic acid |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | Methyl (1), Ketone (5), COOH (3) | Ketone, Carboxylic acid |

| (2S,4R)-4-Hydroxy-pyrrolidine-2-carboxylic acid | Hydroxy (4), COOH (2) | Hydroxy, Carboxylic acid |

Table 2: Hypothetical Solubility and Reactivity

| Compound Name | Predicted Aqueous Solubility | Reactivity Profile |

|---|---|---|

| This compound | Low (nitro group dominance) | High (nitro reduction potential) |

| 1-(3-Carboxypropanoyl)pyrrolidine-2-carboxylic acid | High | Moderate (carboxylic acid reactivity) |

| (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid | Moderate | Low (inert C-F bond) |

Biological Activity

1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies related to this compound.

- Molecular Formula : C13H14N2O5

- Molecular Weight : 278.26 g/mol

- CAS Number : 1101842-87-8

- Purity : Minimum 95% .

Biological Activity Overview

The compound exhibits various biological activities, including antibacterial and potential anticancer properties. Its structural features, particularly the presence of a pyrrolidine ring and a nitrobenzoyl moiety, contribute to its pharmacological profile.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial activity against various pathogens. For instance:

- MIC Values : In vitro evaluations have shown that certain pyrrole derivatives possess minimal inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus, indicating potent antibacterial effects .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrrole A | Staphylococcus aureus | 3.12 | |

| Pyrrole B | Escherichia coli | 12.5 | |

| Pyrrole C | Mycobacterium tuberculosis | 5 |

The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of essential bacterial enzymes or interference with cell wall synthesis. The presence of the nitro group is often associated with the generation of reactive nitrogen species that can damage bacterial DNA and proteins.

Case Study: Pyrrolidine Derivatives in Cancer Research

A study evaluated several pyrrolidine derivatives for their effects on cancer cell lines, revealing that some compounds caused significant growth inhibition at low concentrations. The exact pathways remain under investigation, but there is evidence suggesting involvement in modulating apoptotic pathways .

Safety and Toxicity

While exploring the biological activity of this compound, safety profiles must also be considered. Toxicological assessments are necessary to evaluate the potential side effects associated with therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.